molecular formula C44H92Sn B1616981 Stannane, tetraundecyl- CAS No. 64544-78-1

Stannane, tetraundecyl-

Cat. No. B1616981
CAS RN: 64544-78-1
M. Wt: 739.9 g/mol
InChI Key: XBQYHBOHZFUIBF-UHFFFAOYSA-N
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Description

“Stannane, tetraundecyl-” is an organotin compound. Organotin compounds are organometallic compounds containing tin-carbon bonds . The parent member of this series, stannane (SnH4), is an unstable colorless gas .


Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The area of organotin chemistry grew rapidly in the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn–C bonds .


Molecular Structure Analysis

Quantum chemical calculations are used to investigate the structure and the distribution of conformers of tetraethyl stannane . The calculations predict that the most abundant conformers in tetraethyl stannane are those with symmetry C1 .


Chemical Reactions Analysis

Organotin compounds are known for their stability, ease of handling, and selective reactivity . Addition takes place via an SE’ mechanism involving concerted dissociation of tin and C-C bond formation at the γ position .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

With the allylstannane and aldehyde in high-temperature conditions, addition proceeds through a six-membered, cyclic transition state, with the tin center serving as an organizing element .

Safety and Hazards

The safety data sheet for a similar compound, Tributylethynylstannane, indicates that it is combustible and gives off irritating or toxic fumes when on fire . It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

The field of organotin chemistry remains rich with many applications in industry and continuing activity in the research laboratory . Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below .

properties

IUPAC Name

tetra(undecyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H23.Sn/c4*1-3-5-7-9-11-10-8-6-4-2;/h4*1,3-11H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYHBOHZFUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[Sn](CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316761
Record name Stannane, tetraundecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, tetraundecyl-

CAS RN

64544-78-1
Record name NSC306487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tetraundecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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